molecular formula C10H22ClNO3 B1456241 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride CAS No. 1220021-51-1

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride

Cat. No.: B1456241
CAS No.: 1220021-51-1
M. Wt: 239.74 g/mol
InChI Key: SGLZDLZFBKGGSB-UHFFFAOYSA-N
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Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Due to its anesthetic properties, it is used in preclinical studies to anesthetize animals during experiments.

    Industry: The compound is employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action for this compound is not explicitly stated in the search results. Given its use as a central nervous system depressant, it may act by modulating neurotransmitter activity, but this is speculative without further information.

Preparation Methods

The synthesis of 2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-piperidinol with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to form the ether linkage. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other nucleophiles such as halides or thiols.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)ethyl 4-piperidinyl ether hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct anesthetic properties and low toxicity profile.

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3.ClH/c1-12-6-7-13-8-9-14-10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZDLZFBKGGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-51-1
Record name Piperidine, 4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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